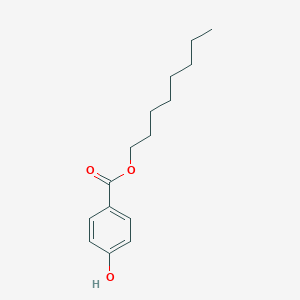

Octyl 4-hydroxybenzoate

Description

Properties

IUPAC Name |

octyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11,16H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKCMEDSBFQFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047957 | |

| Record name | Octylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-38-1 | |

| Record name | Octyl p-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1219-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UVK431K6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Octyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octyl 4-hydroxybenzoate, a compound of interest in pharmaceutical and cosmetic research and development. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and visual representations of its biological interactions and experimental workflows.

Core Physicochemical Properties

This compound, also known as octylparaben, is an ester of p-hydroxybenzoic acid. Its physicochemical characteristics are crucial for understanding its behavior in various formulations and biological systems.

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Octylparaben, n-Octyl 4-hydroxybenzoate | [1] |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| Appearance | White to cream-colored crystalline powder | [2] |

| Melting Point | 47-55 °C | [2][3][4] |

| Boiling Point | 172 °C at 0.1 mmHg | |

| Water Solubility | Insoluble | [4][5] |

| Solubility in Organic Solvents | Soluble in alcohol, phenoxyethanol, and propylene glycol | [4][5] |

| Dissociation Constant (pKa) | 8.23 ± 0.15 (Predicted) | |

| Partition Coefficient (logP) | 5.4 (Predicted) | [1][6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the material transitions from a solid to a liquid state.[7]

Method:

-

A small, finely powdered sample of this compound is packed into a capillary tube.[8]

-

The capillary tube is placed in a heating apparatus, such as a metal block or a liquid bath, along with a calibrated thermometer.[9]

-

The temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[8]

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.[8]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

Method (Siwoloboff Method):

-

A small amount of liquid this compound is placed in a small test tube.[11]

-

A capillary tube, sealed at one end, is placed with its open end down into the test tube.[3]

-

The test tube is attached to a thermometer and heated in a liquid bath.[11]

-

As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

The heating is stopped when a steady stream of bubbles emerges.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[11]

Water Solubility Determination (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility: the flask method and the column elution method.[12] Given the low water solubility of this compound, the flask method is appropriate.

Method (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.[13]

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation).[12]

-

The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous solution.[13]

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

Dissociation Constant (pKa) Determination (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. For this compound, this refers to the dissociation of the phenolic hydroxyl group.

Method (Titration Method):

-

A known quantity of this compound is dissolved in a suitable solvent (e.g., a water/alcohol mixture due to its low water solubility).[1]

-

The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).[1]

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.[1]

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[1]

Partition Coefficient (logP) Determination (OECD Guideline 107)

The n-octanol/water partition coefficient (logP) is a measure of a substance's lipophilicity. The shake-flask method is a common technique for its determination.[2]

Method (Shake-Flask Method):

-

A solution of this compound is prepared in n-octanol that has been pre-saturated with water.

-

A portion of this solution is mixed with a known volume of water (pre-saturated with n-octanol) in a separatory funnel.[5]

-

The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate. Centrifugation can be used to aid separation.[14]

-

The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.[14]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[2]

Visualizations

The following diagrams, created using the DOT language, illustrate a potential signaling pathway affected by parabens and a typical experimental workflow.

Caption: Potential signaling pathways disrupted by this compound.

Caption: Workflow for logP determination via the shake-flask method.

Biological Activity and Signaling Pathways

Parabens, including this compound, are known for their antimicrobial properties, which are attributed to the disruption of microbial membrane transport processes and the inhibition of DNA and RNA synthesis.[15] In higher organisms, parabens are recognized as potential endocrine-disrupting chemicals.[16] They can exert estrogenic effects by binding to estrogen receptors (ESR1 and ESR2), which can lead to the altered expression of estrogen-responsive genes.[17][18] Additionally, some studies suggest that parabens can interfere with gonadotropin biosynthesis by activating the gonadotropin-releasing hormone receptor (GnRHR) and L-type voltage-gated calcium channels, leading to the activation of the ERK1/2 signaling pathway.[19] The hydrophobic nature of the octyl chain in this compound enhances its lipophilicity, which may facilitate its interaction with cellular membranes and protein binding sites.[20]

References

- 1. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 2. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. laboratuar.com [laboratuar.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. oecd.org [oecd.org]

- 13. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A network toxicology approach to decipher paraben-induced molecular dysregulation in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. Disruption of gonadotropin hormone biosynthesis by parabens: A potential development and reproduction-associated adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound|98% Purity|CAS 1219-38-1 [benchchem.com]

An In-depth Technical Guide to the Solubility of Octyl 4-Hydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 4-hydroxybenzoate, also known as octylparaben, is an alkyl ester of p-hydroxybenzoic acid. It belongs to the paraben family, which is widely utilized in the pharmaceutical, cosmetic, and food industries for its antimicrobial preservative properties. The efficacy and formulation of products containing this compound are significantly influenced by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details common experimental protocols for solubility determination, and discusses the physicochemical principles governing its solubility.

Physicochemical Properties of this compound

The molecular structure of this compound, with its polar hydroxyl and ester groups and a non-polar octyl chain and benzene ring, allows for its solubility in a range of organic solvents. The long alkyl chain, in particular, imparts a significant lipophilic character to the molecule.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 52-53 °C |

| logP (o/w) | 5.4 |

Quantitative Solubility of this compound

The solubility of this compound has been reported in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that discrepancies exist in the reported values, which may be attributed to variations in experimental conditions such as temperature, equilibration time, and analytical methodology.[1]

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 15 | 0.368 | [1] |

| Water | 20 | 0.05758 ( g/100g ) | |

| Water | 25 | 0.0079 | [1] |

| Water | 25 | 0.116 | [1] |

| Ethanol | Not Specified | 58.3 | [1] |

| Acetone | Not Specified | 124 | [1] |

Qualitative Solubility Data

In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for formulation development and physicochemical profiling. The following are detailed methodologies for commonly employed techniques.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to achieve equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the filtrate is determined.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is necessary to ensure that saturation is reached.

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause the formation of a stable emulsion. The equilibration time can vary but is typically 24 to 72 hours. It is advisable to perform preliminary studies to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the sample should be centrifuged or filtered. Filtration is commonly performed using a syringe filter with a membrane pore size of 0.45 µm or smaller. It is crucial to ensure that the filtration apparatus is pre-saturated with the solution to avoid loss of the analyte due to adsorption.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method

The gravimetric method is a classical approach that relies on the precise measurement of mass.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the shake-flask method.

-

Sample Weighing: Accurately weigh a clean, dry evaporating dish. Transfer a known mass of the clear, saturated solution into the pre-weighed dish and record the total mass.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by placing the dish in a fume hood at ambient temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the residue in the dish to a constant mass in a desiccator or oven.

-

Calculation: The solubility is calculated as the mass of the residue (solute) divided by the mass of the solvent (initial mass of the solution minus the mass of the residue).

Analytical Quantification Methods

HPLC is a highly sensitive and specific method for quantifying the concentration of parabens.

Typical HPLC Conditions for Paraben Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., phosphoric acid or acetic acid) to ensure the analyte is in its non-ionized form.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the wavelength of maximum absorbance for this compound (around 254-280 nm).

-

Quantification: A calibration curve is generated using standard solutions of known concentrations of this compound. The concentration of the analyte in the saturated solution is then determined by comparing its peak area to the calibration curve.

This method is simpler and faster than HPLC but may be less specific if other components in the solution absorb at a similar wavelength.

Protocol:

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the specific solvent being used by scanning a dilute solution across a range of UV wavelengths.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Measure the absorbance of the filtered, saturated solution (diluted if necessary to fall within the linear range of the calibration curve) at the λmax.

-

Concentration Determination: Use the absorbance of the sample and the equation of the line from the calibration curve to calculate the concentration of this compound in the saturated solution.

Conclusion

References

mechanism of action of octylparaben as an antimicrobial agent

An In-depth Technical Guide on the Core Mechanism of Action of Octylparaben as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octylparaben, an ester of p-hydroxybenzoic acid, is a potent antimicrobial agent utilized as a preservative in various pharmaceutical, cosmetic, and industrial applications. Its efficacy is rooted in a multi-targeted mechanism of action that compromises the viability of a broad spectrum of microorganisms, including bacteria and fungi. The primary modes of action involve the severe disruption of microbial cell membrane integrity, leading to increased permeability and the leakage of essential intracellular components. Concurrently, octylparaben inhibits critical cellular enzymes and interferes with the synthesis of DNA and RNA, halting metabolic and reproductive processes. This technical guide provides a comprehensive examination of the molecular mechanisms that define octylparaben's antimicrobial activity, supported by quantitative data and detailed experimental protocols designed for research and development settings.

Core Mechanisms of Antimicrobial Action

The antimicrobial efficacy of octylparaben is not due to a single, specific target but rather its capacity to disrupt multiple, vital cellular functions simultaneously. This multi-pronged approach presents a significant barrier to the development of microbial resistance. The antimicrobial activity of parabens generally increases with the length of the alkyl chain, making octylparaben one of the more potent members of its class.[1][2][3]

Disruption of Microbial Cell Membrane Integrity

One of the principal and most immediate mechanisms of octylparaben is the disruption of the microbial cell membrane.[4] As a lipophilic molecule, octylparaben readily integrates into the phospholipid bilayer of the cytoplasmic membrane. This intercalation disrupts the membrane's structural integrity and fluidity.[1][5]

The consequences of this disruption include:

-

Increased Permeability: The compromised membrane loses its selective permeability, allowing for the uncontrolled passage of ions and small molecules.[6]

-

Leakage of Intracellular Components: Essential cytoplasmic contents, such as ions (e.g., potassium), metabolites, and nucleic acids (RNA and DNA), leak out of the cell, leading to a collapse of cellular function.[4][7]

-

Disruption of Membrane-Bound Processes: Critical functions associated with the cell membrane, such as electron transport and ATP synthesis, are inhibited.[8]

Studies on various parabens confirm that their destructive effect on model membranes increases with the number of methylene groups in the ester part of the molecule.[5] This supports the high activity of octylparaben.

Inhibition of Cellular Enzymes

Octylparaben can inhibit the activity of essential microbial enzymes, disrupting crucial metabolic pathways. It is proposed that parabens interfere with enzymes such as ATPases and phosphotransferases.[3][9] This enzymatic inhibition deprives the microbial cell of the energy and materials necessary for survival and growth. While specific inhibitory constants for octylparaben are a subject of ongoing research, the general mechanism for parabens involves the alteration of the enzyme's tertiary structure or competition at active sites.

Interference with Nucleic Acid Synthesis

Parabens have been shown to inhibit both DNA and RNA synthesis.[2][10] This action directly halts cell replication and protein synthesis, which are fundamental for microbial growth and viability. The inhibitory concentrations for this effect are typically higher than those required for growth inhibition, suggesting it may be a secondary mechanism following initial membrane damage.[10] The interference with RNA polymerase and other enzymes involved in nucleic acid replication contributes significantly to the bacteriostatic and bactericidal effects.[11]

Induction of Oxidative Stress and Disruption of Energy Metabolism

While direct evidence for octylparaben is emerging, related long-chain alkyl esters are known to induce cellular oxidative stress.[12] This involves the generation of reactive oxygen species (ROS) that damage cellular macromolecules like lipids, proteins, and DNA.[13][14] Furthermore, by disrupting the cell membrane where the electron transport chain resides, octylparaben can uncouple oxidative phosphorylation, leading to a rapid depletion of intracellular ATP and metabolic collapse.[15][16][17]

Quantitative Antimicrobial Activity

The antimicrobial activity of octylparaben is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The lipophilicity of parabens correlates with their antimicrobial activity; as the alkyl chain length increases, the MIC value generally decreases, indicating higher potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Parabens Against Selected Microorganisms Note: Data for octylparaben is limited in readily available literature; values for other long-chain parabens are included to demonstrate the established trend of increasing activity with alkyl chain length.

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Enterococcus faecalis | Phenylparaben | 15.62 | [18] |

| Enterococcus faecalis | Isopropylparaben | 31.25 | [18] |

| Bacteria (general) | Phenylparaben | 15.62 - 250 | [18] |

| Bacteria (general) | Isopropylparaben | 31.25 - 500 | [18] |

| Yeast (general) | Phenylparaben | 125 - 500 | [18] |

| Yeast (general) | Isopropylparaben | 250 - 1000 | [18] |

| P. aeruginosa | N-methylmaleimide | 100 | [19] |

| A. brasiliensis | N-methylmaleimide | 100 | [19] |

Detailed Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of octylparaben that inhibits the visible growth of a test microorganism in a liquid medium.[20][21]

Materials:

-

96-well microtiter plates

-

Test microorganism (e.g., E. coli, S. aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Octylparaben stock solution (in a suitable solvent like ethanol or DMSO)

-

Sterile pipette tips and multichannel pipettor

-

Incubator

-

Microplate reader (optional)

-

Resazurin solution (optional, for viability indication)[22]

Procedure:

-

Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the octylparaben stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of octylparaben in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[23]

Protocol: Cell Membrane Integrity Assay via Leakage of 260 nm-Absorbing Material

This assay quantifies membrane damage by measuring the release of intracellular components, specifically nucleic acids, which absorb light at 260 nm.[7]

Materials:

-

Mid-log phase bacterial culture

-

Phosphate-buffered saline (PBS)

-

Octylparaben solutions at various concentrations (e.g., 1x MIC, 2x MIC)

-

Centrifuge and microtubes

-

Spectrophotometer and UV-transparent cuvettes or microplate

Procedure:

-

Cell Preparation: Grow bacteria to mid-log phase. Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a specific OD (e.g., OD₆₀₀ = 0.5).

-

Treatment: Aliquot the cell suspension into separate tubes. Add octylparaben solutions to achieve the desired final concentrations. Include an untreated control (cells in PBS only).

-

Incubation: Incubate the suspensions at 37°C for a set time course (e.g., 0, 30, 60, 120 minutes).

-

Sample Collection: At each time point, take an aliquot from each tube and centrifuge at high speed (e.g., 13,000 x g for 2 minutes) to pellet the cells.

-

Measurement: Carefully collect the supernatant. Measure the absorbance of the supernatant at 260 nm (A₂₆₀) using a spectrophotometer. Use PBS as the blank.

-

Analysis: An increase in the A₂₆₀ of the supernatant over time compared to the untreated control indicates leakage of nucleic acids and thus a loss of cell membrane integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Parabens on Bacteria and Fungi Cellular Membranes: Studies in Model Two-Dimensional Lipid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Impact of Biosurfactants on Microbial Cell Properties Leading to Hydrocarbon Bioavailability Increase [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CA2497339A1 - Antimicrobial paraben comp0sition - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. The effect of parabens on DNA, RNA and protein synthesis in Escherichia coli and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Octyl and dodecyl gallates induce oxidative stress and apoptosis in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Exposure to butylparaben induces oxidative stress and apoptosis in the liver of Polypedates megacephalus tadpole [frontiersin.org]

- 15. linnaeusbio.com [linnaeusbio.com]

- 16. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro assessment of the antioxidative, toxicological and antimicrobial properties of battery of parabens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial, Preservative, and Hazard Assessments from Eight Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apec.org [apec.org]

- 21. woah.org [woah.org]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Endocrine-Disrupting Potential of Octyl 4-Hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 4-hydroxybenzoate, a member of the paraben family of preservatives, has garnered scientific interest due to its potential to interfere with the endocrine system. Parabens are widely utilized in cosmetics, pharmaceuticals, and food products for their antimicrobial properties. However, their structural similarity to endogenous hormones has raised concerns about their capacity to act as endocrine-disrupting chemicals (EDCs). This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting potential of this compound, with a focus on its estrogenic, anti-androgenic, and thyroid-disrupting effects. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the safety and potential risks associated with this compound.

Estrogenic Activity

This compound has been shown to exhibit estrogenic activity by binding to estrogen receptors (ERs) and eliciting estrogen-like responses in various experimental models. The potency of this activity is influenced by the length of its alkyl chain.

Quantitative Data on Estrogenic Activity

| Assay Type | Species/Cell Line | Test Compound | Concentration/Dose | Observed Effect | Reference |

| In Vitro | |||||

| Estrogen Receptor (ER) Binding Assay | Human ERα | Isobutyl p-hydroxybenzoate | IC50: 6.0 x 10⁻⁶ M | Competitive binding to ERα | [1] |

| Estrogen Receptor (ER) Binding Assay | Human ERβ | Isobutyl p-hydroxybenzoate | IC50: 5.0 x 10⁻⁶ M | Competitive binding to ERβ | [1] |

| MCF-7 Cell Proliferation Assay | Human Breast Cancer (MCF-7) | Benzylparaben | EC50: 0.796 ± 0.307 µM | Stimulation of cell proliferation | [2] |

| MCF-7 Cell Proliferation Assay | Human Breast Cancer (MCF-7) | Methylparaben | 40 µM and higher | Increased expression of Ki-67, indicating enhanced proliferation.[3] | |

| In Vivo | |||||

| Uterotrophic Assay | Immature Rat | 2-Ethylhexyl-p-hydroxybenzoate | Not specified | Uterotrophic potency observed | [4] |

| Uterotrophic Assay | Ovariectomized Rat | Isobutyl-paraben | ED10: 230.9 mg/kg/day | Increased uterine weight | [5] |

Note: Specific quantitative data for this compound in some of these assays is limited in the reviewed literature. The provided data for other parabens illustrates the general trend of estrogenic activity within this chemical class. The estrogenicity of parabens with alkyl side chains generally increases with chain length from one to four carbons.[2]

Signaling Pathway for Estrogenic Activity

Anti-Androgenic Activity

The anti-androgenic potential of parabens has also been investigated. This activity typically involves the inhibition of androgen receptor (AR) signaling. Interestingly, for parabens, anti-androgenic activity appears to decrease with increasing alkyl chain length.

Quantitative Data on Anti-Androgenic Activity

| Assay Type | Species/Cell Line | Test Compound | Concentration/Dose | Observed Effect | Reference |

| In Vitro | |||||

| Androgen Receptor (AR) Binding Assay | Recombinant Rat AR | Butylparaben | IC50: 620 µM | Weak affinity for AR | [1] |

| AR-Mediated Transcriptional Activity Assay | CV-1 Cells | Bisphenol A | IC50: 7.46 ± 1.23 x 10⁻⁷ M | Inhibition of DHT-induced transcriptional activity | [6] |

| AR-Mediated Transcriptional Activity Assay | CV-1 Cells | 4-Octylphenol | IC50: 9.71 ± 3.82 x 10⁻⁵ M | Inhibition of DHT-induced transcriptional activity | [6] |

| AR-Mediated Transcriptional Activity Assay | CV-1 Cells | 4-Nonylphenol | IC50: 2.02 ± 0.90 x 10⁻⁵ M | Inhibition of DHT-induced transcriptional activity | [6] |

| AR-Mediated Transcriptional Activity Assay | Not specified | Methyl-, Propyl-, Butyl-4-hydroxybenzoate | 10 µM | Inhibition of testosterone-induced transcriptional activity | [7] |

| AR-Mediated Transcriptional Activity Assay | Not specified | Heptylparaben, Octylparaben, Dodecylparaben | Not specified | No anti-androgenic activity observed | [1][8] |

Signaling Pathway for Anti-Androgenic Activity

Thyroid Disruption

Evidence suggests that some parabens can interfere with the hypothalamic-pituitary-thyroid (HPT) axis, potentially leading to adverse effects on thyroid hormone homeostasis.

Quantitative Data on Thyroid Disruption

| Assay Type | Species/Cell Line | Test Compound | Concentration/Dose | Observed Effect | Reference |

| In Vitro | |||||

| GH3 Cell Proliferation Assay (T-Screen) | Rat Pituitary (GH3) | Butylparaben | Not specified | Weak thyroid hormone receptor agonist activity | [9] |

| In Vivo | |||||

| Zebrafish Embryo Development Assay | Zebrafish (Danio rerio) | Methyl, Ethyl, Propyl, Butyl Paraben | 2-200 µM | Reduced thyroid hormone levels and disturbed HPT axis gene expression.[10] | |

| Rat Study | Wistar Rats | Butylparaben | 50 mg/kg bw/day (subcutaneous) for 4 weeks | Decreased serum T3 and T4; increased TSH.[11] | |

| Human Studies | |||||

| Epidemiological Study | Pregnant Women | Methyl-, Propylparaben | Not specified | Associations between paraben exposure and altered thyroid hormone levels.[12] |

Note: Specific quantitative data for this compound regarding thyroid disruption is not extensively available in the reviewed literature. The provided data highlights the potential for parabens as a class to interfere with the thyroid system.

Signaling Pathway for Thyroid Disruption

Experimental Protocols

Uterotrophic Assay (in vivo)

Objective: To assess the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Methodology:

-

Animal Model: Immature (e.g., 21-22 days old) or ovariectomized adult female rats or mice.[13]

-

Acclimation: Animals are acclimated to laboratory conditions for a minimum of 5 days.

-

Dosing: The test substance (e.g., this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., 17α-ethinylestradiol) are included.

-

Necropsy: On the fourth day, approximately 24 hours after the final dose, animals are euthanized.

-

Uterine Weight Measurement: The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to remove luminal fluid before weighing (blotted weight).

-

Data Analysis: Uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods. A statistically significant increase in uterine weight indicates estrogenic activity.

Androgen Receptor (AR) Competitive Binding Assay (in vitro)

Objective: To determine the ability of a test substance to bind to the androgen receptor.

Methodology:

-

Receptor Source: Cytosol from the ventral prostate of rats or a recombinant human androgen receptor.

-

Radioligand: A radiolabeled androgen, such as [³H]-R1881 (methyltrienolone), is used.

-

Competition Assay: A constant concentration of the radioligand and the AR are incubated with increasing concentrations of the unlabeled test substance (e.g., this compound).

-

Separation: Bound and free radioligand are separated using methods like hydroxylapatite or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

MCF-7 Cell Proliferation Assay (in vitro)

Objective: To assess the estrogenic activity of a substance by measuring its ability to stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum (FBS).

-

Hormone Deprivation: Prior to the assay, cells are cultured in a medium without phenol red and with charcoal-stripped FBS to remove any estrogenic compounds.

-

Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test substance (e.g., this compound), a vehicle control, and a positive control (e.g., 17β-estradiol).

-

Incubation: Cells are incubated for a defined period (e.g., 6 days).

-

Proliferation Measurement: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

-

Data Analysis: The concentration of the test substance that produces a half-maximal proliferative response (EC50) is calculated.

H295R Steroidogenesis Assay (in vitro)

Objective: To screen for chemicals that affect the production of steroid hormones, including estrogens and androgens.

Methodology:

-

Cell Culture: The human adrenocortical carcinoma cell line H295R is cultured in a suitable medium.

-

Exposure: Cells are plated in multi-well plates and exposed to various concentrations of the test substance (e.g., this compound) for a specific duration (e.g., 48 hours).

-

Hormone Extraction: After incubation, the culture medium is collected, and steroid hormones are extracted.

-

Hormone Quantification: The concentrations of key steroid hormones (e.g., testosterone, estradiol) are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The effects of the test substance on hormone production are compared to a vehicle control.

Zebrafish Embryo Development Assay for Thyroid Disruption (in vivo)

Objective: To assess the potential of a substance to disrupt the thyroid system by observing developmental endpoints in zebrafish embryos.

Methodology:

-

Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and exposed to a range of concentrations of the test substance (e.g., this compound) in multi-well plates.

-

Developmental Observations: Embryos are observed at specific time points (e.g., up to 120 hours post-fertilization) for developmental abnormalities, such as mortality, hatching rate, malformations, and effects on the swim bladder and heart rate.[10]

-

Hormone Measurement: Whole-body thyroid hormone (T3 and T4) levels can be measured in larvae.

-

Gene Expression Analysis: The expression of genes involved in the HPT axis can be quantified using techniques like quantitative real-time PCR (qRT-PCR).[10]

-

Data Analysis: Developmental, hormonal, and gene expression endpoints in exposed embryos are compared to a control group.

Conclusion

The available scientific evidence indicates that this compound possesses estrogenic activity, consistent with the general trend observed for parabens where potency increases with the length of the alkyl chain. Conversely, its anti-androgenic activity appears to be negligible, a characteristic also associated with longer-chain parabens. The potential for this compound to disrupt the thyroid system requires further investigation, although studies on other parabens suggest this is a plausible mechanism of endocrine disruption. The in-depth data and detailed experimental protocols provided in this guide are intended to support further research and informed risk assessment of this compound by the scientific and drug development communities. Continued investigation into the specific quantitative effects and mechanisms of action of octylparaben is crucial for a comprehensive understanding of its endocrine-disrupting potential.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potential implications of estrogenic and antioxidant-dependent activities of high doses of methyl paraben on MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of the uterotrophic potency of 14 chemicals in a uterotrophic assay and their receptor-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. contactderm.org [contactderm.org]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Thyroid Endocrine Disruption Effects of Parabens Using In Vivo, In Vitro, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-dose exposure to butylparaben impairs thyroid ultrastructure and function in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenols and Parabens in relation to Reproductive and Thyroid Hormones in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Natural Occurrence of 4-Hydroxybenzoate Esters in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzoic acid (4-HBA) is a widely distributed phenolic compound in the plant kingdom, serving as a crucial precursor for a variety of primary and secondary metabolites. Its alkyl esters, commonly known as parabens, are well-known for their preservative properties in the cosmetic, pharmaceutical, and food industries. While the biosynthesis of 4-HBA in plants is relatively well-understood, the natural occurrence and biosynthesis of its esters are less documented and a subject of ongoing scientific discussion. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 4-hydroxybenzoate esters in plants, their biosynthetic pathways, and the analytical methodologies for their detection and quantification.

Introduction

4-Hydroxybenzoic acid (4-HBA) is a phenolic derivative of benzoic acid that plays a pivotal role in plant metabolism. It is a fundamental building block for a diverse array of compounds, including ubiquinone, a vital component of the mitochondrial respiratory chain, and contributes to the structural integrity of the plant cell wall.[1] The derivatives of 4-HBA, particularly its esters (parabens), have garnered significant attention for their antimicrobial properties.[1] While extensively used as synthetic preservatives, evidence for their natural occurrence in plants is emerging, yet remains a topic of debate. Understanding the endogenous presence and biosynthesis of these esters in plants is crucial for distinguishing between natural and anthropogenic sources and for exploring their physiological roles.

Biosynthesis of 4-Hydroxybenzoic Acid (4-HBA) in Plants

The biosynthesis of 4-HBA in plants is a complex process primarily linked to the phenylpropanoid pathway, which starts with the aromatic amino acid L-phenylalanine.[1] A less common route originates from L-tyrosine.[1] The main pathways from L-phenylalanine are the CoA-dependent β-oxidative pathway and a CoA-independent, non-oxidative pathway.[1] Additionally, the cleavage of the flavonoid kaempferol has been identified as another route for 4-HBA synthesis.[1][2]

The shikimate pathway is the foundational metabolic route that produces the aromatic amino acids, including L-phenylalanine and L-tyrosine, which are the primary precursors for 4-HBA biosynthesis.[3][4] This pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, a key branch-point metabolite.[5][6]

From chorismate, the biosynthesis of 4-HBA can proceed through several branches of the phenylpropanoid pathway.

References

- 1. The activity of Arabidopsis glycosyltransferases toward salicylic acid, 4-hydroxybenzoic acid, and other benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The origin and metabolic fate of 4-hydroxybenzoate in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted solid-phase extraction of parabens from environmental and biological samples using magnetic hydroxyapatite nanoparticles as an efficient and regenerable nanosorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Determination of parabens in pharmaceutical formulations by solid-phase microextraction-ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimisation of a solid-phase microextraction method for the determination of parabens in water samples at the low ng per litre level - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Degradation of Octyl 4-Hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 4-hydroxybenzoate, a member of the paraben family, is an antimicrobial preservative commonly used in cosmetics, pharmaceuticals, and food products. Its widespread use has led to its detection in various environmental compartments, raising concerns about its persistence and potential ecological impact. Understanding the microbial degradation pathways of this compound is crucial for assessing its environmental fate and developing effective bioremediation strategies. This technical guide provides an in-depth overview of the known and inferred microbial degradation pathways of this compound, supported by available data, experimental protocols, and pathway visualizations.

Core Degradation Pathway: A Two-Stage Process

The microbial degradation of this compound, like other parabens, is generally initiated by a two-stage process. The first and most critical step is the hydrolysis of the ester bond, followed by the degradation of the resulting aromatic ring.

Stage 1: Ester Bond Hydrolysis

The primary enzymatic attack on the this compound molecule is the cleavage of the ester linkage. This reaction is catalyzed by esterases , enzymes widely produced by various microorganisms. The hydrolysis of this compound yields two primary metabolites: p-hydroxybenzoic acid (PHBA) and 1-octanol .

This initial hydrolysis step is crucial as it breaks down the parent compound into less complex and generally less toxic intermediates. The efficiency of this step is influenced by the length of the alkyl chain, with some studies suggesting that longer chains, such as the octyl group, may result in a slower rate of hydrolysis compared to shorter-chain parabens like methylparaben.[1][2]

Stage 2: Degradation of p-Hydroxybenzoic Acid (PHBA)

Following the initial hydrolysis, the resulting p-hydroxybenzoic acid (PHBA) is channeled into central metabolic pathways for further degradation. The most common route for the aerobic degradation of PHBA in microorganisms is the β-ketoadipate pathway .[3] This pathway involves a series of enzymatic reactions that ultimately convert the aromatic ring of PHBA into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.

The key steps in the degradation of PHBA via the protocatechuate branch of the β-ketoadipate pathway are:

-

Hydroxylation: PHBA is hydroxylated to form protocatechuate.

-

Ring Cleavage: The aromatic ring of protocatechuate is opened by a dioxygenase enzyme.

-

Further Conversion: A series of enzymatic reactions convert the ring-cleavage product into β-ketoadipate.

-

Thiolysis: β-ketoadipate is cleaved into succinyl-CoA and acetyl-CoA, which then enter the TCA cycle for complete oxidation.

The Fate of the Octyl Chain: Inferred Pathways

While the degradation of the p-hydroxybenzoate moiety is well-established, the specific microbial degradation pathway of the C8 alkyl chain (1-octanol) released from this compound is not extensively documented in the context of paraben degradation. However, based on the known microbial metabolism of long-chain alkanes and alcohols, several pathways can be inferred.

The most likely pathway for the degradation of 1-octanol is through a series of oxidation steps, often initiated by an alcohol dehydrogenase to form the corresponding aldehyde (octanal), followed by an aldehyde dehydrogenase to yield octanoic acid. This fatty acid can then be degraded through the β-oxidation pathway , where it is sequentially shortened by two-carbon units to produce acetyl-CoA, which can then enter the TCA cycle.

Key Microorganisms Involved

Several microbial genera have been identified as capable of degrading parabens and related aromatic compounds. While specific studies on this compound are limited, microorganisms known to degrade other parabens are likely candidates for its breakdown. These include:

-

Bacteria:

-

Fungi:

-

Fusarium spp.

-

These microorganisms are known to produce the necessary enzymes, such as esterases and dioxygenases, required for the breakdown of parabens.

Quantitative Data on Paraben Biodegradation

Quantitative data specifically for this compound degradation is scarce in the scientific literature. However, comparative studies on different parabens provide valuable insights into the effect of alkyl chain length on biodegradation rates. Generally, the rate of biodegradation tends to decrease as the length of the alkyl chain increases.

| Paraben | Half-life (Aerobic Activated Sludge) | Biodegradation Rate Constant (k) (h⁻¹) | Reference |

| Methylparaben | 15.8 - 19.8 min | - | [1] |

| Propylparaben | 8.6 - 43.3 h (anaerobic) | - | [1] |

Note: The provided data is for methylparaben and propylparaben and serves as an indicator of the expected trends for this compound.

Experimental Protocols

The following are generalized methodologies for key experiments involved in studying the microbial degradation of this compound.

Protocol 1: Microbial Degradation Assay

-

Microorganism and Culture Conditions:

-

Select a microbial strain or a mixed culture from an environmental sample (e.g., activated sludge, contaminated soil).

-

Prepare a minimal salt medium (MSM) with this compound as the sole carbon source at a specific concentration (e.g., 10-100 mg/L).

-

Inoculate the MSM with the microbial culture.

-

Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm).

-

Set up sterile controls (medium with this compound but no inoculum) and biotic controls (inoculated medium without this compound).

-

-

Sampling and Analysis:

-

Collect samples at regular time intervals.

-

Centrifuge the samples to separate the biomass from the supernatant.

-

Analyze the supernatant for the concentration of this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Protocol 2: HPLC Analysis of this compound and PHBA

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Quantification: Use external standards of this compound and PHBA to create calibration curves for quantification.

Protocol 3: GC-MS Analysis for Intermediate Metabolites

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Sample Preparation: Extract the supernatant with a suitable solvent (e.g., ethyl acetate) and derivatize the analytes if necessary (e.g., silylation) to increase volatility.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient to separate the compounds of interest.

-

Ionization: Electron Impact (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Identification: Identify metabolites by comparing their mass spectra with libraries (e.g., NIST) and, if possible, with authentic standards.

Visualization of Degradation Pathways

Diagram 1: Overall Degradation Pathway of this compound

Caption: Generalized microbial degradation pathway of this compound.

Diagram 2: The β-Ketoadipate Pathway (Protocatechuate Branch)

Caption: The protocatechuate branch of the β-ketoadipate pathway.

Diagram 3: Experimental Workflow for Studying Degradation

Caption: A typical experimental workflow for investigating microbial degradation.

Conclusion and Future Perspectives

The microbial degradation of this compound is a critical process determining its environmental persistence. The primary pathway involves the initial hydrolysis of the ester bond to form p-hydroxybenzoic acid and 1-octanol, followed by the degradation of these intermediates. While the breakdown of PHBA via the β-ketoadipate pathway is well understood, the specific metabolic fate of the octyl chain requires further investigation. Future research should focus on:

-

Isolating and characterizing microbial strains with high efficiency in degrading this compound.

-

Elucidating the specific enzymatic pathways and genes involved in the degradation of the octyl side chain.

-

Determining the degradation kinetics of this compound under various environmental conditions to develop accurate environmental fate models.

-

Assessing the ecotoxicological profiles of the intermediate metabolites to ensure a complete understanding of the environmental risks.

A comprehensive understanding of these aspects will be instrumental in developing robust strategies for the bioremediation of environments contaminated with long-chain parabens and for designing more environmentally benign preservative alternatives.

References

- 1. Comparative studies of aerobic and anaerobic biodegradation of methylparaben and propylparaben in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative study of the hydrolytic metabolism of methyl-, ethyl-, propyl-, butyl-, heptyl- and dodecylparaben by microsomes of various rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of parabens by Pseudomonas beteli and Burkholderia latens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Biosynthetic Pathways of 4-Hydroxybenzoate in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA) is a valuable aromatic compound that serves as a precursor for the synthesis of a wide range of commercially important products, including parabens, liquid crystal polymers, and various pharmaceuticals.[1] While traditionally produced through chemical synthesis from petroleum-derived feedstocks, there is a growing demand for sustainable and environmentally friendly bio-based production methods.[2][3] Microbial biosynthesis of 4-HBA from renewable resources presents a promising alternative. This technical guide provides an in-depth overview of the core biosynthetic pathways of 4-HBA in bacteria, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the fields of metabolic engineering and drug development.

Core Biosynthetic Pathways

Bacteria primarily utilize two distinct pathways for the biosynthesis of 4-hydroxybenzoate: the direct conversion from chorismate and a multi-step pathway originating from L-tyrosine.

The Chorismate-to-4-Hydroxybenzoate Pathway

The most direct and widely studied biosynthetic route to 4-HBA in bacteria involves the enzymatic conversion of chorismate, a key intermediate of the shikimate pathway.[4][5] This pathway is a single-step reaction catalyzed by the enzyme chorismate pyruvate-lyase (CPL), encoded by the ubiC gene in Escherichia coli and other Gram-negative bacteria.[2][6][7] CPL catalyzes the elimination of pyruvate from chorismate to yield 4-HBA.[2][7] This reaction is the committed step in the biosynthesis of ubiquinone, an essential electron carrier.[2][8]

Metabolic engineering efforts have focused on overexpressing ubiC and channeling the metabolic flux from the central carbon metabolism towards the shikimate pathway to increase the availability of the precursor, chorismate.[5][9]

The L-Tyrosine-to-4-Hydroxybenzoate Pathway

An alternative biosynthetic route to 4-HBA starts from the aromatic amino acid L-tyrosine.[3][4] This pathway involves a series of enzymatic reactions. The first step is the deamination of tyrosine to 4-coumarate, catalyzed by tyrosine ammonia-lyase (TAL).[3][4] Subsequently, 4-coumarate is converted to 4-hydroxybenzoate through the action of several enzymes, including feruloyl-CoA synthetase (Fcs), enoyl-CoA hydratase (Ech), and vanillin dehydrogenase (Vdh).[3][4] This pathway has been successfully engineered in bacteria like Pseudomonas putida for the production of 4-HBA from renewable feedstocks.[3][4]

A synthetic, coenzyme-A (CoA) independent pathway has also been developed in E. coli.[8][10] This multi-enzyme cascade utilizes an L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and an aldehyde dehydrogenase to convert L-tyrosine to 4-HBA.[8][10]

Quantitative Data on 4-HBA Production

Metabolic engineering strategies have significantly improved the titers and yields of 4-HBA in various bacterial hosts. The following tables summarize key quantitative data from different studies.

Table 1: Production of 4-HBA from Glucose in Engineered Bacteria

| Bacterial Host | Key Genetic Modifications | Titer (g/L) | Yield (C-mol %) | Reference |

| Escherichia coli | Deficient in aromatic amino acid biosynthesis | 12 | 15.2 | [4][11] |

| Pseudomonas putida KT2440 | Engineered shikimate pathway | 1.7 | 18.1 | [4] |

| Corynebacterium glutamicum | Overexpression of shikimate pathway genes, heterologous ubiC | 36.6 | 47.8 | [3][5][9] |

| Pseudomonas taiwanensis VLB120 | Engineered tyrosine pathway | 3.3 mM (from glucose) | 19.0 | [3][4] |

Table 2: Production of 4-HBA from Other Substrates

| Bacterial Host | Substrate | Key Genetic Modifications | Titer | Yield (C-mol %) | Reference |

| Pseudomonas putida S12 | Glycerol | Engineered tyrosine pathway | 1.8 g/L | 8.5 | [4][5] |

| Pseudomonas taiwanensis VLB120 | Glycerol | Engineered tyrosine pathway | 5.1 mM | 29.6 | [3][4] |

| Pseudomonas taiwanensis VLB120 | Xylose | Engineered tyrosine pathway | 1.37 mM | 8.0 | [3][4] |

| Escherichia coli (whole-cell) | L-tyrosine | Synthetic CoA-independent pathway | 17.7 g/L (128 mM) | >85% conversion | [8][10] |

Experimental Protocols

Quantification of 4-Hydroxybenzoate by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of 4-HBA in bacterial culture supernatants.

a. Sample Preparation:

-

Withdraw 1 mL of the bacterial culture at a specific time point.

-

Centrifuge the sample at >12,000 x g for 5 minutes to pellet the cells.[2]

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining cells or debris.[2][4]

-

If the concentration of 4-HBA is expected to be high, dilute the sample with the mobile phase.[2]

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5][12]

-

Mobile Phase: A mixture of an aqueous solution with a weak acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[5][13] The composition can be isocratic or a gradient.

-

Flow Rate: Typically 1.0 mL/min.[13]

c. Quantification:

-

Prepare a series of standard solutions of 4-HBA of known concentrations.

-

Inject the standards into the HPLC to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared samples and determine the concentration of 4-HBA by comparing the peak area to the calibration curve.[2]

Assay for Chorismate Pyruvate-Lyase (UbiC) Activity

This protocol describes a spectrophotometric assay to measure the activity of chorismate pyruvate-lyase.

a. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0.[2]

-

Substrate: Chorismate solution (typically 50 µM to 500 µM).[2]

-

Enzyme: Purified UbiC enzyme or a cell-free extract containing the enzyme.[2]

b. Assay Procedure:

-

Pre-warm the assay buffer and chorismate solution to the desired reaction temperature (e.g., 30°C or 37°C).[2]

-

In a UV-transparent cuvette or 96-well plate, combine the assay buffer and the chorismate solution.[2]

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the decrease in absorbance at 275 nm, which corresponds to the consumption of chorismate.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

A "no enzyme" control should be included to account for the non-enzymatic degradation of chorismate.[2]

c. Kinetic Analysis: To determine the Michaelis-Menten constants (Km and kcat), the assay is performed with varying concentrations of chorismate, and the initial rates are fitted to the Michaelis-Menten equation.[2] The apparent Km value for chorismate for the E. coli enzyme is approximately 6.1 µM.[6]

Conclusion

The microbial biosynthesis of 4-hydroxybenzoate offers a sustainable and promising alternative to traditional chemical synthesis. The two primary pathways, originating from chorismate and tyrosine, have been extensively studied and engineered in various bacterial hosts, leading to significant improvements in production titers and yields. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and professionals aiming to further advance the bio-based production of 4-HBA and its derivatives for applications in the pharmaceutical, cosmetic, and materials industries. Future research will likely focus on the discovery of novel enzymes with improved catalytic properties, the optimization of metabolic pathways in robust industrial strains, and the utilization of a broader range of renewable feedstocks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120 [frontiersin.org]

- 5. Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of 4-hydroxybenzoate in Escherichia coli: characterization of the ubiC gene and its encoded enzyme chorismate pyruvate-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chorismate lyase - Wikipedia [en.wikipedia.org]

- 8. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 | MDPI [mdpi.com]

- 13. Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Regulatory Landscape of Octyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 4-hydroxybenzoate, also known as octylparaben, is an ester of p-hydroxybenzoic acid. It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetic, pharmaceutical, and food products due to their antimicrobial properties. This technical guide provides a comprehensive overview of the safety and regulatory information pertaining to this compound, with a focus on its toxicological profile, potential as an endocrine disruptor, and the current regulatory framework governing its use in major markets.

Toxicological Profile

The toxicological profile of this compound is often considered within the broader context of the paraben family. While specific data for octylparaben is limited in some areas, the general toxicological characteristics of parabens provide valuable insights.

Acute Toxicity

Dermal and Ocular Irritation

Parabens, including octylparaben, are generally considered to be of low concern for dermal and ocular irritation at the concentrations used in cosmetic and pharmaceutical products.[2] However, some studies indicate that longer-chain parabens may have a slightly higher irritation potential.

Dermal Sensitization

While parabens have been associated with allergic contact dermatitis, the incidence is relatively low in the general population with intact skin.[2][3] Most cases of paraben sensitization have been reported in individuals with compromised skin barrier function.[2]

Reproductive and Developmental Toxicity

Table 1: Summary of Toxicological Data for Parabens

| Endpoint | Test Substance | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | 4-Hydroxybenzoic Acid | Rat | Oral | > 2,000 mg/kg | [1] |

| Reproductive Toxicity (NOAEL) | Butylparaben | Rat | Oral | 160 mg/kg/day | [4] |

Note: Data specific to this compound for some endpoints is limited. The table includes data on the parent compound and a structurally related long-chain paraben for context.

Endocrine Disruption Potential

A primary focus of safety evaluations for parabens is their potential to act as endocrine-disrupting chemicals (EDCs). The main concerns revolve around their weak estrogenic and anti-androgenic activities.

Estrogenic Activity

Parabens have been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ERs), primarily ERα.[5] This interaction can initiate downstream signaling pathways typically activated by the endogenous hormone estradiol. The estrogenic potency of parabens generally increases with the length of the alkyl chain, suggesting that octylparaben may have a higher relative potency compared to shorter-chain parabens like methylparaben.[5] However, it is crucial to note that the estrogenic activity of parabens is significantly weaker than that of 17β-estradiol.[5]

Anti-androgenic Activity

In addition to estrogenic effects, some parabens have demonstrated weak anti-androgenic activity. This can occur through various mechanisms, including inhibition of androgen receptor (AR) binding or modulation of enzymes involved in androgen synthesis.

Signaling Pathways

The endocrine-disrupting effects of this compound are primarily mediated through its interaction with nuclear hormone receptors, leading to the modulation of gene expression.

Estrogen Receptor Signaling Pathway Activation by this compound.

Potential Anti-Androgenic Mechanism of this compound.

Experimental Protocols

In Vivo Uterotrophic Bioassay (OECD Test Guideline 440)

The uterotrophic bioassay is a standardized in vivo screening test to assess the estrogenic activity of a chemical.

Objective: To determine the potential of this compound to elicit an estrogenic response in female rodents by measuring the increase in uterine weight.

Methodology:

-

Animal Model: Immature or ovariectomized adult female rats or mice.

-

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

-

Group Assignment: Animals are randomly assigned to control and treatment groups (at least 6 animals per group).

-

Vehicle Control (e.g., corn oil)

-

Positive Control (e.g., 17α-ethinylestradiol)

-

Test Substance Groups (at least two dose levels of this compound)

-

-

Dosing: The test substance is administered daily for three consecutive days by oral gavage or subcutaneous injection.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight is recorded daily.

-

Necropsy: Approximately 24 hours after the last dose, animals are euthanized.

-

Uterine Weight Measurement: The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).

-

Data Analysis: The mean and standard deviation of uterine weights for each group are calculated. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine significant differences between treatment groups and the vehicle control.

Uterotrophic Bioassay Experimental Workflow.

In Vitro Yeast Estrogen Screen (YES) Assay

The YES assay is a rapid and sensitive in vitro method to screen for estrogenic activity.

Objective: To determine the ability of this compound to activate the human estrogen receptor α (hERα) in a genetically modified yeast system.

Methodology:

-

Yeast Strain: Saccharomyces cerevisiae genetically engineered to express hERα and a reporter gene (e.g., lacZ, which encodes β-galactosidase).

-

Culture Preparation: A culture of the yeast is grown to the logarithmic phase.

-

Assay Plate Preparation:

-

Serial dilutions of the test substance (this compound) are prepared in a suitable solvent (e.g., ethanol).

-

A positive control (e.g., 17β-estradiol) and a solvent control are also prepared.

-

Aliquots of each dilution are added to a 96-well microplate, and the solvent is allowed to evaporate.

-

-

Inoculation and Incubation: The yeast culture, mixed with a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG), is added to each well. The plate is incubated at 30°C for a specified period (e.g., 48-72 hours).

-

Measurement: The absorbance of the wells is measured at a specific wavelength (e.g., 570 nm for the red product of CPRG cleavage).

-

Data Analysis: A dose-response curve is generated for the test substance and the positive control. The estrogenic activity of the test substance can be expressed as a relative potency compared to the positive control.

In Vitro Androgen Receptor (AR) Competitive Binding Assay

This assay is used to assess the potential of a chemical to bind to the androgen receptor, which is indicative of potential androgenic or anti-androgenic activity.

Objective: To determine the binding affinity of this compound to the androgen receptor.

Methodology:

-

Receptor Source: A source of androgen receptors, such as rat prostate cytosol or a recombinant human AR protein.

-

Radioligand: A radiolabeled androgen, typically [³H]-R1881 (methyltrienolone).

-

Assay Procedure:

-

A constant concentration of the radioligand and the AR preparation are incubated in a multi-well plate.

-